molecular formula C8H7ClF3N B13977809 3-Chloro-2-(trifluoromethyl)benzylamine

3-Chloro-2-(trifluoromethyl)benzylamine

Cat. No.: B13977809
M. Wt: 209.59 g/mol
InChI Key: FIDFVUSXWDNAGL-UHFFFAOYSA-N
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Description

3-Chloro-2-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C8H7ClF3N. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a benzylamine moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(trifluoromethyl)benzylamine typically involves the reaction of 3-chloro-2-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-(trifluoromethyl)benzylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)benzylamine
  • 3-(Trifluoromethyl)benzylamine

Uniqueness

3-Chloro-2-(trifluoromethyl)benzylamine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the benzylamine structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

[3-chloro-2-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C8H7ClF3N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H,4,13H2

InChI Key

FIDFVUSXWDNAGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)CN

Origin of Product

United States

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